naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with notable applications in scientific research. Known for its intricate molecular structure, it exhibits a range of chemical behaviors and reactions, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common approach begins with the preparation of intermediate compounds such as naphthalene derivatives and p-tolyl imidazole. These intermediates undergo nucleophilic substitution, coupling reactions, and subsequent cyclization to form the desired product. Reaction conditions may vary, but typical conditions include the use of polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium on carbon or trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound often leverages high-throughput synthesis techniques to maximize yield and purity. Large-scale reactors, optimized reaction times, and controlled temperature and pressure conditions are employed. These methods are crucial for ensuring consistency and scalability in manufacturing.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions: Common reagents include acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products from these reactions depend on the specific reaction type and conditions but may include derivatives with modified functional groups that retain the core naphthalene and imidazole structures.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: In medicine, naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may be explored for its therapeutic properties, including potential roles in drug development for targeting specific molecular pathways.
Industry: Industrial applications might include its use in materials science for creating specialized polymers or in the production of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may alter biochemical pathways, leading to observed effects. The precise mechanisms depend on the context of use but generally involve binding to active sites and modulating activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthalene derivatives and imidazole-containing molecules. Examples include naphthalene-1-yl imidazole and tolyl-substituted piperazines.
This compound stands out due to its versatility in reactions, potential biological activities, and industrial applications, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O.ClH/c1-19-6-10-23(11-7-19)29-13-12-26-25(29)28-16-14-27(15-17-28)24(30)22-9-8-20-4-2-3-5-21(20)18-22;/h2-13,18H,14-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVPVKXZVHECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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